2-Biphenylyl Sulfate Potassium Salt
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C12H10KO4S |
|---|---|
Molecular Weight |
289.37 g/mol |
InChI |
InChI=1S/C12H10O4S.K/c13-17(14,15)16-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9H,(H,13,14,15); |
InChI Key |
JTCVZDBKYNOCAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OS(=O)(=O)O.[K] |
Origin of Product |
United States |
Chemical Synthesis Strategies for 2 Biphenylyl Sulfate Potassium Salt and Analogs for Research Applications
Methodologies for the Preparation of Hydroxylated Biphenyl (B1667301) Precursors
The foundational step in the synthesis of 2-biphenylyl sulfate (B86663) potassium salt is the preparation of the corresponding hydroxylated biphenyl precursor, 2-hydroxybiphenyl. The synthesis of this precursor involves the formation of the biphenyl structure followed by or concurrent with the introduction of the hydroxyl group.
Suzuki–Miyaura Cross-Coupling Approaches for Biphenyl Core Synthesis
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, making it a cornerstone in the synthesis of biphenyl scaffolds. gre.ac.uk This palladium-catalyzed reaction involves the coupling of an aryl halide with an arylboronic acid or its ester. gre.ac.uk For the synthesis of 2-hydroxybiphenyl, this can be achieved by coupling a protected 2-halophenol with phenylboronic acid or by coupling a 2-halobiphenyl with a hydroxide source under specific catalytic conditions.
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of a wide array of substituted biphenyls by varying the coupling partners. gre.ac.uk The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields and preventing side reactions. researchgate.net For instance, the use of palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) as the catalyst in the presence of a base like potassium carbonate or sodium carbonate is common. researchgate.net The reaction is typically carried out in a solvent mixture, such as toluene/ethanol/water or dioxane/water.
Table 1: Key Parameters in Suzuki-Miyaura Cross-Coupling for Biphenyl Synthesis
| Parameter | Options | Role in the Reaction |
|---|---|---|
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the oxidative addition, transmetalation, and reductive elimination steps. |
| Ligand | Triphenylphosphine (PPh₃), SPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |
| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and neutralizes the acid formed during the reaction. |
| Solvent | Toluene/Ethanol/Water, Dioxane/Water | Solubilizes the reactants and influences the reaction rate and yield. |
| Aryl Halide | Aryl iodide, Aryl bromide, Aryl chloride | One of the coupling partners; reactivity generally follows the order I > Br > Cl. |
| Boron Reagent | Arylboronic acid, Arylboronic ester | The other coupling partner, which is relatively stable and environmentally benign. |
Recent advancements have focused on developing more sustainable and efficient Suzuki-Miyaura protocols, including the use of heterogeneous catalysts and microwave-assisted synthesis to reduce reaction times and improve yields. cnr.itmdpi.com
Hydroxylation Techniques for Biphenyl Derivatives in Controlled Research Settings
Once the biphenyl core is synthesized, or as part of the synthesis of the precursor, a hydroxyl group must be introduced at the 2-position. In a controlled research setting, this is typically achieved through chemical synthesis rather than the enzymatic hydroxylation that occurs in biological systems.
One approach involves the use of a starting material that already contains a protected hydroxyl group, such as a methoxy group, which can later be deprotected to yield the desired hydroxylated biphenyl. For example, 2-methoxybiphenyl can be synthesized via Suzuki-Miyaura coupling and then demethylated using reagents like boron tribromide (BBr₃) to afford 2-hydroxybiphenyl.
Alternatively, direct hydroxylation of the biphenyl ring can be challenging due to issues with regioselectivity. However, methods such as oxidative coupling of phenols can be employed to synthesize hydroxylated biphenyls directly. cnr.it For instance, the microwave-assisted oxidative coupling of certain natural phenols has been shown to produce C2-symmetric hydroxylated biphenyls. cnr.it While not a direct route to 2-hydroxybiphenyl itself, this demonstrates a strategy for creating hydroxylated biphenyl structures.
Sulfation Reagent Development for Aryl Sulfate Ester Synthesis
The sulfation of the hydroxylated biphenyl precursor is a critical step in the synthesis of 2-biphenylyl sulfate potassium salt. This involves the reaction of the phenolic hydroxyl group with a sulfating agent to form the sulfate ester.
Utilization of 2,2,2-Trichloroethyl Chlorosulfate (TCE-Chlorosulfate) for Protected Sulfate Formation
A common and effective method for the sulfation of phenols involves the use of a protecting group to facilitate the reaction and subsequent purification. 2,2,2-Trichloroethyl chlorosulfate (TCE-chlorosulfate) is a widely used reagent for this purpose. The reaction of a phenol (B47542) with TCE-chlorosulfate in the presence of a base, such as triethylamine, yields a TCE-protected aryl sulfate ester.
This protected intermediate is generally more stable and easier to handle than the final sulfate salt. The TCE protecting group can then be selectively removed under mild conditions, for example, using zinc dust in the presence of a proton source or through palladium-catalyzed hydrogenolysis, to yield the aryl sulfate. This two-step approach often provides higher yields and cleaner products compared to direct sulfation methods.
Alternative Sulfating Agents in Academic Synthesis Protocols
Besides TCE-chlorosulfate, several other sulfating agents are employed in academic and research settings for the synthesis of aryl sulfates. The choice of reagent often depends on the specific substrate, desired scale, and reaction conditions.
Sulfur Trioxide-Pyridine Complex (SO₃·py): This is a widely used and commercially available reagent for the sulfation of alcohols and phenols. wikipedia.org The reaction is typically carried out in an aprotic solvent like pyridine or dichloromethane. wikipedia.org The complex is a milder and more selective source of sulfur trioxide compared to free SO₃. wikipedia.org
Chlorosulfonic Acid (ClSO₃H): This is a strong sulfating agent that can be used for the direct sulfation of phenols. nih.gov The reaction is often performed in the presence of a base like pyridine to neutralize the hydrochloric acid byproduct. nih.gov
Sulfuryl Chloride (SO₂Cl₂) followed by Hydrolysis: This two-step method involves the initial formation of a chlorosulfate ester by reacting the phenol with sulfuryl chloride, which is then hydrolyzed to the sulfate.
Enzymatic Sulfation: For certain applications, particularly in the synthesis of biologically relevant sulfate metabolites, enzymatic methods using aryl sulfotransferases can be employed. acs.org These methods offer high selectivity under mild conditions but may be limited by substrate scope and enzyme availability. nih.gov
Table 2: Comparison of Common Sulfating Agents
| Sulfating Agent | Advantages | Disadvantages |
|---|---|---|
| 2,2,2-Trichloroethyl Chlorosulfate | Forms a stable, protected intermediate; allows for milder deprotection conditions. | Requires an additional deprotection step. |
| Sulfur Trioxide-Pyridine Complex | Commercially available; relatively mild and selective. | Can be hygroscopic; pyridine can be difficult to remove. |
| Chlorosulfonic Acid | Strong and reactive; readily available. | Highly corrosive and reacts violently with water; can lead to side reactions. |
| Enzymatic (Aryl Sulfotransferases) | High selectivity; mild reaction conditions. | Limited substrate scope; enzyme availability and stability can be issues. |
Derivatization and Purification Methods for Research-Grade Conjugates
The final stage of the synthesis involves the purification of the this compound to a high degree of purity required for research applications. Following the sulfation and deprotection steps, the crude product is typically an alkali metal salt.
Purification Techniques:
Recrystallization: This is a common method for purifying solid organic compounds. google.com The crude potassium salt can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution. researchgate.net For potassium sulfate salts, aqueous solutions or mixtures of water with organic solvents are often used. nih.gov
Chromatography: Ion-exchange chromatography is a powerful technique for purifying ionic compounds like sulfate esters. google.com The crude product is passed through a column containing a stationary phase with charged functional groups, which selectively retain the desired sulfate salt, allowing impurities to be washed away. The purified product is then eluted from the column. Reverse-phase chromatography can also be used, sometimes with the addition of ion-pairing reagents to improve retention and separation.
Derivatization for Analysis:
For analytical purposes, such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC), derivatization of the sulfate conjugate may be necessary to improve its volatility or detectability. mdpi.com
Silylation: The sulfate group can be derivatized to a more volatile trimethylsilyl (B98337) (TMS) ester. mdpi.com
Alkylation: The formation of methyl or other alkyl esters can also increase volatility for GC analysis. libretexts.org
Fluorescent Labeling: For HPLC with fluorescence detection, a fluorescent tag can be attached to the molecule. libretexts.org
These derivatization methods are typically performed on a small scale for analytical characterization rather than for the bulk purification of the research-grade compound. libretexts.org
Protecting Group Strategies for Selective Sulfation
In the synthesis of complex organic molecules, particularly analogs of 2-biphenylyl sulfate that may contain multiple reactive sites, protecting groups are indispensable tools. organic-chemistry.org They are temporarily attached to a functional group to prevent it from reacting while chemical modifications are performed elsewhere in the molecule. utdallas.edu The synthesis of a sulfated compound often requires the final step to be the sulfation itself or the deprotection of a protected sulfate, as the high polarity of the sulfate group can impede solubility in organic solvents and complicate purification. nih.gov
For the selective sulfation of a 2-biphenylol analog, the primary challenge is to ensure that only the target phenolic hydroxyl group is sulfated. If other reactive functional groups—such as other phenols, alcohols, or amines—are present, they must be masked. The choice of protecting group is dictated by its stability to the sulfation conditions and the ability to be removed without affecting the newly formed sulfate ester or other parts of the molecule. uchicago.edu This concept is known as an orthogonal protecting group strategy, where each protecting group can be removed selectively in the presence of others. organic-chemistry.org
Common protecting groups for phenolic hydroxyls that could be employed in the synthesis of complex analogs include ethers and silyl ethers. For instance, a benzyl (Bn) ether is stable under a wide range of conditions but can be selectively removed by catalytic hydrogenation, a process that would not affect a sulfate ester. researchgate.net Similarly, silyl ethers like tert-Butyldimethylsilyl (TBDMS) offer robust protection and can be removed under acidic conditions or with a fluoride source. utsouthwestern.edu
Table 1: Examples of Protecting Groups for Phenolic Hydroxyls in Analog Synthesis This table is interactive. Click on the headers to sort.
| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions | Orthogonality Notes |
|---|---|---|---|---|
| Benzyl | Bn | Benzyl bromide (BnBr) | H₂, Pd/C (Hydrogenolysis) | Stable to acid/base; orthogonal to acid/base labile groups. researchgate.net |
| tert-Butyldimethylsilyl | TBDMS | TBDMS-Cl, imidazole | TBAF; or mild acid (e.g., CSA) | Stable to base; orthogonal to hydrogenation-labile groups. utsouthwestern.edunih.gov |
| Acetyl | Ac | Acetic anhydride | Mild base (e.g., K₂CO₃, MeOH) | Labile to basic conditions; orthogonal to acid-labile groups. |
| Methoxymethyl ether | MOM | MOM-Cl, base | Acid (e.g., HCl) | Stable to base; orthogonal to acid-stable groups. |
The strategy would involve protecting all non-target hydroxyl groups, performing the sulfation on the free 2-hydroxybiphenyl moiety, and then selectively deprotecting the other groups if required for the final analog structure.
Deprotection Methodologies for Potassium Salt Formation
An alternative synthetic strategy involves protecting the sulfate group itself, which can simplify synthesis and purification by keeping the intermediate molecule soluble in organic solvents. nih.gov This approach uses a protected sulfate ester that is stable to various reaction conditions and can be selectively cleaved at the end of the synthesis. researchgate.net
The choice of protecting group for the sulfate is critical, as sulfonate esters are potent electrophiles and can be highly reactive. nih.gov Sterically hindered groups are often employed to increase stability. The neopentyl (Neo) and 2,2,2-trichloroethyl (TCE) groups are effective protecting groups for aryl sulfates. nih.govnih.govresearchgate.net The deprotection method must be carefully selected to cleave the S-O bond of the protecting group without affecting the aryl S-O bond.
Cleavage of these protecting groups can be achieved under specific conditions:
Neopentyl (Neo) Group: This highly hindered group is resistant to many nucleophiles but can be removed under harsher conditions, such as with strong Lewis acids (e.g., BCl₃) or at high temperatures with small nucleophiles like sodium azide (NaN₃). nih.gov
2,2,2-Trichloroethyl (TCE) Group: The TCE group is stable to acidic conditions but can be selectively cleaved via reduction. Treatment with zinc powder in a buffered solution effectively removes the TCE group without disturbing other functionalities. nih.govnih.gov
Once the protecting group is removed, the resulting aryl sulfuric acid is a strong acid. The formation of the final potassium salt is a straightforward acid-base neutralization reaction. This is typically achieved by treating the sulfonic acid with a suitable potassium base, such as potassium hydroxide (KOH), potassium carbonate (K₂CO₃), or potassium bicarbonate (KHCO₃), in an appropriate solvent system, often followed by precipitation or crystallization of the salt.
Table 2: Deprotection Conditions for Selected Sulfate Ester Protecting Groups This table is interactive. Click on the headers to sort.
| Protecting Group | Abbreviation | Key Stability Features | Selective Cleavage Reagents | Reference |
|---|---|---|---|---|
| Neopentyl | Neo | Stable to base, mild acid, many nucleophiles | NaN₃ in DMF at 70°C; BCl₃ | nih.gov |
| 2,2,2-Trichloroethyl | TCE | Stable to acid and non-basic nucleophiles | Zn powder, buffered EtOH/H₂O | nih.govnih.gov |
| Phenyl | Ph | Very high stability to nucleophiles and heat | Strong base (e.g., NaOH); not cleaved by NaN₃ | nih.gov |
| Isobutyl | iBu | More stable than isopropyl to acid | Nucleophiles (e.g., NaI in acetone) | nih.gov |
Isotope-Labeling Techniques for Mechanistic and Analytical Research (e.g., Deuterated Analogs)
Isotopically labeled compounds, particularly those containing deuterium (²H or D), are invaluable in pharmaceutical research. acs.orgnih.gov They serve as internal standards for quantitative mass spectrometry and are used in metabolic studies to understand a compound's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgx-chemrx.com The synthesis of deuterated analogs of this compound allows for precise tracking and quantification in complex biological systems.
The most efficient method for preparing these analogs is often through late-stage hydrogen isotope exchange (HIE), where C-H bonds in the molecule are directly converted to C-D bonds. acs.orgx-chemrx.com This avoids the need for a multi-step synthesis starting from isotopically enriched raw materials. x-chemrx.com
Common strategies for deuterium labeling include:
Catalytic H/D Exchange: This is a powerful method where a metal catalyst (e.g., based on iridium, palladium, or rhodium) facilitates the exchange of hydrogen atoms on the aromatic rings with deuterium from a deuterium source. chem-station.com Deuterium oxide (D₂O), or heavy water, is the most common and economical deuterium source. google.com For 2-biphenylyl sulfate, the precursor 2-biphenylol would likely be subjected to these conditions to produce a deuterated intermediate (e.g., 2-biphenylol-d9) before proceeding with sulfation.
Acid- or Base-Catalyzed Exchange: For specific C-H bonds that are sufficiently acidic, exchange can be promoted by strong acids or bases in the presence of a deuterium source like deuterated methanol (MeOD). mdpi.comnih.gov
The synthesis of a deuterated analog such as 2-biphenylyl-d5 sulfate potassium salt would involve the deuteration of the appropriate biphenyl precursor, followed by the standard sulfation and salt formation steps. The degree and position of deuteration can be controlled by the choice of catalyst and reaction conditions and confirmed using techniques like NMR spectroscopy and mass spectrometry. nih.gov
Scale-Up Considerations for Laboratory and Pre-Clinical Research Supply
Transitioning the synthesis of this compound from a small laboratory scale to larger quantities suitable for pre-clinical studies presents significant challenges. quadro-mpt.com The goal of scale-up is to increase batch size without compromising the product's quality, purity, or consistency. ascendiacdmo.comima.it
Key considerations include:
Process Safety and Reagent Handling: Sulfating agents, such as sulfur trioxide complexes (e.g., SO₃-pyridine or SO₃-DMF), can be highly reactive. Their handling on a large scale requires specialized equipment and strict safety protocols to manage exothermic reactions and potential hazards.
Heat Transfer and Mixing: Reactions that are easily controlled in small glass flasks can become problematic in large reactors. senieer.com The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation more difficult. Efficient mixing is crucial to ensure uniform reaction temperature and concentration, preventing the formation of byproducts. senieer.com
Purification Method: While laboratory-scale purification often relies on column chromatography, this method is generally not practical or economical for large quantities. Developing a robust crystallization or precipitation procedure for the final potassium salt is essential for achieving high purity on a larger scale. ascendiacdmo.com
Raw Material Sourcing and Consistency: The quality of starting materials can significantly impact the outcome of the synthesis. ascendiacdmo.com For scale-up, it is crucial to establish reliable suppliers and specifications for all raw materials to ensure batch-to-batch consistency.
Regulatory Compliance: For pre-clinical supplies, the synthesis process must be well-documented and adhere to current Good Manufacturing Practices (cGMP). senieer.com This includes process validation, characterization of impurities, and maintaining detailed batch records. pharmaguideline.com
Process Optimization: Adopting modern technologies like flow chemistry can offer significant advantages for scale-up. x-chemrx.com Continuous flow reactors provide superior control over reaction parameters like temperature and mixing, enhance safety, and can lead to more consistent product quality. x-chemrx.com
A thorough evaluation of each synthetic step is necessary to identify potential bottlenecks and hazards before committing to large-scale production, ensuring a safe, reliable, and economical supply of the compound for research purposes. pharmaguideline.com
Enzymatic Biotransformation and Metabolic Fate of Biphenyl Derived Sulfate Conjugates in Experimental Systems
Identification and Characterization of Phase II Sulfotransferases (SULTs) Catalyzing Biphenyl (B1667301) Conjugation
Sulfation is a critical Phase II metabolic pathway mediated by a superfamily of enzymes known as sulfotransferases (SULTs). These cytosolic enzymes catalyze the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a substrate. In vertebrates, SULTs are categorized into several families, with the SULT1 and SULT2 families playing prominent roles in the metabolism of xenobiotics and endogenous compounds, respectively.
Phenol (B47542) Sulfotransferases (SULT1A subfamily) in Non-Human Tissue Extracts
The SULT1A subfamily, often referred to as phenol sulfotransferases, exhibits broad substrate specificity for a variety of phenolic compounds. In rats, the SULT1A1 isoform is abundantly expressed in the liver and its expression can be induced by glucocorticoids. nih.gov This enzyme is known to be involved in the bioactivation and detoxification of numerous xenobiotics. For instance, studies have shown that liver SULT1A1/2 expression in mice is linked to the metabolism of the carcinogen 4-aminobiphenyl. nih.gov
However, when examining the specific conjugation of biphenyl metabolites in non-human systems, a distinct preference is observed. In studies using isolated perfused rat liver, a model that maintains the architecture and enzymatic complement of the organ, a striking difference in the conjugation of 2-hydroxybiphenyl and 4-hydroxybiphenyl was noted. While 4-hydroxybiphenyl was found to preferentially form sulfate (B86663) conjugates in livers from untreated animals, only glucuronic acid conjugates of 2-hydroxybiphenyl were detected. nih.gov This suggests that while the SULT1A subfamily is active in the rat liver, 2-hydroxybiphenyl is not a preferred substrate for sulfation in this system; instead, it is shunted towards glucuronidation.
Hydroxysteroid Sulfotransferases (SULT2A subfamily) and Related Isoforms
The SULT2A subfamily is primarily associated with the sulfation of hydroxysteroids, such as dehydroepiandrosterone (B1670201) (DHEA), and bile acids. nih.govgenecards.org In humans, SULT2A1 is the major isoform in the liver and adrenal glands and is capable of sulfating a wide array of xenobiotics containing alcohol and phenol functional groups. uniprot.orgnih.gov Indeed, various hydroxylated polychlorinated biphenyls (OHPCBs) have been shown to be substrates for human SULT2A1, although they can also act as inhibitors of its activity on endogenous steroids. nih.govnih.gov
In animal models, the SULT2A subfamily is more diverse. Mice, for example, possess multiple Sult2a genes with distinct functions. nih.gov Despite the capacity of SULT2A enzymes to sulfate phenolic xenobiotics, the available evidence from integrated systems like the perfused rat liver indicates that 2-hydroxybiphenyl does not undergo significant sulfation. nih.gov This finding implies that even if 2-hydroxybiphenyl could theoretically act as a substrate for a SULT2A isoform, in a competitive cellular environment with other active metabolic pathways, it is preferentially metabolized by UDP-glucuronosyltransferases (UGTs).
Kinetic Characterization of Sulfate Conjugate Formation in Isolated Enzyme Systems
The kinetic properties of an enzyme, defined by parameters such as the Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for understanding its efficiency and capacity to metabolize a substrate. nih.gov Various assay methods, often spectrophotometric or radiochemical, are employed to determine these constants for SULT enzymes. nih.gov
However, a review of the scientific literature reveals a lack of specific kinetic data for the formation of 2-biphenylyl sulfate in isolated enzyme systems from animal models. This absence of information is likely a direct consequence of the experimental observation that 2-hydroxybiphenyl is a poor substrate for sulfation in common non-human models like the rat, where glucuronidation is the predominant metabolic route. nih.gov The reaction appears to be either non-existent or too slow to be readily characterized kinetically in these systems.
In Vitro Metabolic Studies Using Subcellular Fractions
To investigate metabolic pathways in a more controlled environment, researchers utilize subcellular fractions, such as hepatic microsomes and the S9 fraction. Microsomes are vesicles of the endoplasmic reticulum rich in Phase I enzymes like cytochrome P450s, while the S9 fraction is a supernatant from a 9,000g centrifugation of a liver homogenate and contains both microsomal and cytosolic enzymes, including SULTs and UGTs. nih.govtandfonline.commdpi.com
Formation of 2-Biphenylyl Sulfate in Hepatic Microsomes and S9 Fractions from Animal Models
The S9 fraction provides a comprehensive in vitro system that mimics the metabolic capabilities of the liver by including both Phase I and Phase II enzymes. nih.govtandfonline.com Studies with isolated rat hepatocytes, which represent a complete cellular system, have shown that biphenyl is initially metabolized to 2-hydroxybiphenyl and 4-hydroxybiphenyl. nih.gov
However, consistent with findings from perfused liver studies, the subsequent conjugation step shows a clear preference. While 4-hydroxybiphenyl is readily sulfated, studies indicate that 2-hydroxybiphenyl is directed towards glucuronidation. nih.gov Therefore, when biphenyl is incubated with a rat liver S9 fraction, which contains the full complement of relevant conjugating enzymes, the expected major metabolite of 2-hydroxybiphenyl would be its glucuronide conjugate, not 2-biphenylyl sulfate. The formation of 2-biphenylyl sulfate in this animal model system is likely to be minimal to non-existent.
| Substrate | Experimental System | Observed Conjugate | Reference |
|---|---|---|---|
| 4-Hydroxybiphenyl | Perfused Liver (untreated) | Sulfate (preferred) | nih.gov |
| 2-Hydroxybiphenyl | Perfused Liver | Glucuronic Acid only | nih.gov |
Role of NADPH-Dependent Enzymes in Pre-Sulfation Hydroxylation
The initial and rate-limiting step in the metabolism of biphenyl is its hydroxylation, a Phase I reaction that precedes any potential sulfation. This reaction is catalyzed by the cytochrome P450 (CYP) monooxygenase system, a family of heme-containing enzymes primarily located in the endoplasmic reticulum of hepatocytes. nih.govnih.gov These enzymes are NADPH-dependent, requiring electrons transferred from NADPH via cytochrome P450 reductase to activate molecular oxygen for insertion into the biphenyl ring. mdpi.com
Studies using rat liver microsomes have demonstrated that CYP enzymes catalyze the hydroxylation of biphenyl at the 2-, 3-, and 4-positions. nih.gov The regioselectivity of this hydroxylation can be influenced by pretreating the animals with different CYP inducers. For example, pretreatment with phenobarbital (B1680315) primarily induces 2- and 3-hydroxylation, whereas 3-methylcholanthrene (B14862) enhances both 2- and 4-hydroxylation. nih.govnih.gov This initial, NADPH-dependent 2-hydroxylation of biphenyl is the essential prerequisite for generating the 2-hydroxybiphenyl substrate that subsequently undergoes Phase II conjugation.
Species-Specific Differences in Conjugation Pathways in Experimental Animal Tissues
The biotransformation of biphenyl, a precursor to 2-biphenylyl sulfate, demonstrates notable qualitative and quantitative differences across various animal species. The primary metabolic pathway involves hydroxylation to form monohydroxylated and, to a lesser extent, dihydroxylated derivatives, which are then conjugated for excretion. nih.gov The main route of clearance in both guinea pigs and rabbits appears to be through the urine, with metabolites eliminated as conjugates. nih.gov
In guinea pigs, 32.9% of a biphenyl dose was recovered in the urine within 96 hours, with the majority (29.5%) being excreted as conjugates within the first 24 hours. The principal metabolite identified was 4-hydroxybiphenyl, accounting for 25.5% of the dose. nih.gov In contrast, rabbits excreted 49.1% of the dose in the urine over 96 hours, with 4-hydroxybiphenyl being the most prominent metabolite at 35.3% of the total dose. nih.gov These findings highlight a quantitative variance in the extent of hydroxylation and subsequent conjugation between these two species.
Further species-specific variations are observed in the types of sulfur metabolites produced. For instance, studies on the metabolism of phenanthrene, another aromatic hydrocarbon, revealed that rats excrete a wider array of methylthio metabolites in urine compared to guinea pigs. nih.gov While both species produced 9-hydroxy-10-methylthio-9,10-dihydrophenanthrene as the major methylthio metabolite, rats excreted seven distinct methylthio compounds compared to only two in guinea pigs. nih.gov Similarly, while both species excrete acidic sulfur metabolites, the primary metabolite in rats was a mercapturic acid derivative, whereas in guinea pigs it was a mercaptoacetic acid derivative. nih.gov These parallels in aromatic hydrocarbon metabolism suggest that similar species-dependent variations likely exist for biphenyl sulfation pathways.
The liver is a primary site for these biotransformation reactions, but other tissues also possess enzymatic capabilities. nih.govnih.gov Phase I enzymes like cytochrome P450s (CYPs) and Phase II enzymes, such as sulfotransferases (SULTs) which are responsible for sulfate conjugation, are expressed in various tissues, including the kidney and intestine, and their activity levels can differ significantly between species and even between different organs within the same species. nih.govnih.gov
Table 1: Comparative Urinary Excretion of Biphenyl Metabolites in Guinea Pigs and Rabbits (96-hour post-administration)
| Species | Total Urinary Excretion (% of Dose) | Major Metabolite | Major Metabolite Excretion (% of Dose) |
|---|---|---|---|
| Guinea Pig | 32.9% nih.gov | 4-Hydroxybiphenyl nih.gov | 25.5% nih.gov |
| Rabbit | 49.1% nih.gov | 4-Hydroxybiphenyl nih.gov | 35.3% nih.gov |
In Vivo Disposition and Excretion in Non-Human Animal Models
Urinary Excretion Profiles of Sulfate Metabolites in Rodent Studies
In rodents, particularly rats, urine is a principal route for the elimination of biphenyl metabolites. nih.govnih.gov Following administration, biphenyl is metabolized into various phenolic compounds, which are then conjugated, primarily as sulfates and glucuronides, to facilitate their excretion. nih.govnih.gov
Liquid chromatography-mass spectrometry (LC-MS/MS) analyses of rat urine have identified several biphenyl sulfate conjugates. These include monohydroxy-biphenyl-O-sulfates (HBPOS) and dihydroxy-biphenyl-O-sulfates (DHBPOS). researchgate.net Specifically, studies have detected three isomeric forms of HBPOS and two isomers of DHBPOS in the urine of rats fed a diet containing biphenyl. researchgate.net One of the key metabolites identified is the potassium salt of 4-hydroxy-biphenyl-O-sulfate (4-HBPOSK). researchgate.net
The excretion profile can be influenced by various factors. In one study, the majority of conjugated metabolites in guinea pigs were eliminated within the first 24 hours. nih.gov Gas chromatographic and mass spectrometric methods have been instrumental in characterizing both free and conjugated urinary metabolites in rats, identifying compounds such as dihydroxybiphenyls and trihydroxybiphenyls, which are precursors for sulfate conjugation. nih.gov The formation and excretion of these sulfate conjugates are critical steps in the detoxification and clearance of biphenyl from the body.
Biliary Excretion and Enterohepatic Recirculation Investigations
Biliary excretion is another significant pathway for the elimination of foreign compounds and their metabolites, including those derived from biphenyl. nih.gov This route is particularly important for more polar, higher molecular weight compounds. nih.govunc.edu In rats, biphenyl and its hydroxylated derivatives, such as 4-hydroxybiphenyl and 4,4'-dihydroxybiphenyl, are extensively excreted in the bile, primarily as glucuronide conjugates. nih.gov The extent of biliary excretion of these compounds increases with their molecular weight. nih.gov There appears to be a molecular weight threshold of approximately 325 ± 50 for significant biliary excretion in rats, a threshold that can be met through metabolic processes like hydroxylation and conjugation. nih.gov
Once excreted into the bile and released into the small intestine, these metabolites can undergo enterohepatic recirculation. unil.chwikipedia.orgnih.gov This process involves the hydrolysis of the conjugates (e.g., glucuronides or sulfates) by enzymes present in the intestinal microflora. wikipedia.orgyoutube.com This deconjugation can regenerate the parent lipophilic compound or its hydroxylated metabolite, which can then be reabsorbed from the intestine into the portal circulation and transported back to the liver. unil.chyoutube.com This cycle can prolong the half-life of the compound in the body and lead to repeated exposure of the liver to the substance. nih.govyoutube.comconicet.gov.ar The transport of conjugated metabolites across the hepatocyte canalicular membrane into the bile is an active process mediated by transport proteins like the multidrug resistance-associated proteins (Mrps). unil.chnih.gov
Tissue Distribution of 2-Biphenylyl Sulfate Potassium Salt in Experimental Animals
Information specifically on the tissue distribution of this compound is limited. However, studies on the distribution of biphenyl and its metabolites provide insights into where these compounds may accumulate. Following administration, polychlorinated biphenyls (PCBs), which are structurally related to biphenyl, and their metabolites are known to distribute to various tissues. nih.gov
In female mice exposed to a mixture of PCBs, analysis showed that the parent compounds and their metabolites accumulate in the liver. nih.govacs.org The liver is a primary site of metabolism, where cytochrome P450 enzymes are induced in response to PCB exposure. nih.govacs.org This suggests that metabolites, including potential sulfate conjugates, would be present in high concentrations in the liver before their excretion into bile or circulation.
Beyond the liver, which is the central organ for biotransformation, metabolites of lipophilic compounds like biphenyl can also be found in other tissues. The specific distribution would depend on factors such as the polarity of the metabolite and its ability to cross cell membranes. As sulfate conjugates like 2-biphenylyl sulfate are significantly more polar than the parent compound, their distribution into fatty tissues might be limited, with higher concentrations expected in organs of elimination like the liver and kidney, and in bodily fluids such as plasma, bile, and urine.
Influence of Biological Factors on Sulfate Conjugation Efficiency
Effects of Diet and Co-administered Substances on Metabolite Formation in Animal Models
The formation of sulfate metabolites of biphenyl can be significantly influenced by dietary components and co-administered substances. A notable example is the effect of dietary potassium bicarbonate (KHCO₃) on the formation of biphenyl metabolites in rats. researchgate.net
In a 13-week study, male rats fed a diet containing biphenyl along with KHCO₃ developed urine crystals. researchgate.net These crystals were identified through LC-MS/MS analysis as being composed of the potassium salt of 4-hydroxy-biphenyl-O-sulfate (4-HBPOSK). researchgate.netresearchgate.net The formation of these crystals was not observed in rats fed biphenyl alone, or biphenyl with potassium chloride (KCl) or sodium bicarbonate (NaHCO₃). researchgate.net The study concluded that the combination of a high concentration of potassium in the urine and an alkaline pH, induced by the KHCO₃ diet, led to the precipitation of 4-HBPOSK due to its lower solubility under these specific urinary conditions. researchgate.net This demonstrates a direct link between dietary electrolyte and acid-base balance and the physical form of an excreted sulfate metabolite.
Table 2: Effect of Co-administered Substances with Biphenyl on Urine Crystal Formation in Male Rats
| Dietary Group | Urine Crystal Formation |
|---|---|
| Biphenyl alone | Not Observed researchgate.net |
| Biphenyl + Potassium Chloride (KCl) | Not Observed researchgate.net |
| Biphenyl + Sodium Bicarbonate (NaHCO₃) | Not Observed researchgate.net |
| Biphenyl + Potassium Bicarbonate (KHCO₃) | Observed (Identified as 4-HBPOSK) researchgate.net |
Co-exposure to other xenobiotics can also influence metabolic pathways. For example, exposure to mixtures of PCBs in mice has been shown to induce the expression of cytochrome P450 enzymes in the liver. nih.govacs.org Since these Phase I enzymes are responsible for the initial hydroxylation of biphenyl, their induction could lead to an increased rate of formation of hydroxylated intermediates, which are the substrates for the subsequent Phase II sulfation reaction. This modulation of Phase I enzyme activity can, therefore, indirectly affect the rate and profile of sulfate conjugate formation.
Sex-Dependent Differences in Biphenyl Sulfate Metabolism and Disposition in Rodents
Significant sex-dependent differences in the metabolism and disposition of xenobiotics have been extensively documented in rodents, particularly in rats. nih.gov These differences are often more pronounced in rats than in other species, including humans, due to the sex-specific expression of certain metabolic enzymes, such as specific isoforms of cytochrome P450 and sulfotransferases. nih.govnih.gov This makes the rat a common, though not always directly translatable, model for studying how sex can influence the metabolic fate of compounds. nih.gov
In the context of sulfate conjugation, studies have revealed marked differences between male and female rats. Research on the disposition of the tyrosine kinase inhibitor PF-02341066 in rats demonstrated that sulfoconjugation was the predominant metabolic pathway in females, whereas oxidation was the major pathway in males. nih.gov This differential metabolism had a direct impact on the compound's pharmacokinetics, with female rats exhibiting lower systemic exposure to the parent drug compared to their male counterparts. nih.gov
The primary route of excretion for the administered compound and its metabolites was fecal. nih.gov A detailed analysis of the excreted components revealed a significant sex-based disparity in the metabolic profile. In male rats, the most abundant component in the feces was the unchanged parent drug. nih.gov Conversely, in female rats, the parent sulfate conjugate was the most abundant component, highlighting a more extensive formation of the sulfoconjugate in females. nih.gov This higher rate of sulfation in female rats is the likely reason for the observed lower plasma concentrations of the parent drug. nih.gov
These findings are consistent with broader reports of gender-related variations in the expression of sulfotransferase enzymes in rats. nih.gov
Interactive Data Table: Sex-Dependent Disposition of a Xenobiotic in Rats
| Sex | Primary Metabolic Pathway | Most Abundant Radio-Component in Feces (% of Dose) | Relative Drug Exposure |
| Male | Oxidation | Parent Drug (29%) | Higher |
| Female | Sulfoconjugation | Parent Sulfate (44%) | Lower |
This table is based on data from a study on the metabolism of PF-02341066 in rats and is used here to illustrate sex-dependent differences in sulfoconjugation. nih.gov
Advanced Analytical Methodologies for the Characterization and Quantification of 2 Biphenylyl Sulfate Potassium Salt in Biological Matrices
Chromatographic Separation Techniques
Chromatography is an essential first step in the analytical workflow, designed to separate the analyte of interest from the myriad of other components present in a biological sample. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and ionic character.
Liquid Chromatography (LC) Based Methods (e.g., HPLC, UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are powerful techniques for separating non-volatile and thermally labile compounds like 2-biphenylyl sulfate (B86663). These methods are preferred for the direct analysis of sulfated metabolites in biological fluids. nih.govnih.gov
The separation is typically achieved using reversed-phase chromatography, where a non-polar stationary phase (most commonly C18) is used with a polar mobile phase. nih.govmdpi.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to effectively separate compounds with a wide range of polarities. mdpi.com The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for subsequent mass spectrometry analysis. nih.govmdpi.com
For instance, a robust LC-MS/MS method developed for the analysis of similar aryl sulfates, p-cresol (B1678582) sulfate and indoxyl sulfate, utilized a C18 column with a gradient of water and acetonitrile containing 0.1% formic acid. mdpi.com In the analysis of ortho-phenylphenol (OPP) metabolites, including OPP sulfate, a direct UPLC-MS/MS method has been proven effective for quantification in human urine. nih.gov The higher resolution and speed of UPLC systems, which use smaller particle size columns (typically <2 µm), allow for faster analysis times and improved separation efficiency compared to traditional HPLC. nih.govfrontiersin.orgnih.gov
Gas Chromatography (GC) Approaches for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique ideal for volatile and thermally stable compounds. However, 2-biphenylyl sulfate potassium salt is a non-volatile salt, making it unsuitable for direct GC analysis. To utilize GC, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. mdpi.comresearchgate.netjfda-online.comyoutube.com
The most common derivatization technique for compounds containing hydroxyl groups, such as the parent compound 2-phenylphenol, is silylation. mdpi.comyoutube.comnih.gov This reaction replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, using a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govsigmaaldrich.com The resulting TMS derivative is significantly more volatile and less polar, making it amenable to GC separation. mdpi.comnih.gov While this approach is more commonly applied to the parent phenol (B47542), it is a crucial strategy when GC-based analysis is required.
The derivatized sample is then injected into the GC, where it is vaporized and separated on a capillary column (e.g., a low-polarity phase like CP-Sil 8 CB-MS). mdpi.com The temperature of the GC oven is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase. researchgate.net
Ion Chromatography for Inorganic Ion Analysis in Related Research
In the context of research on this compound, it may be necessary to quantify the inorganic counter-ions, potassium (K⁺) and sulfate (SO₄²⁻), within the biological matrix or in the pure compound. Ion chromatography (IC) is the method of choice for this type of analysis. IC is a specialized form of liquid chromatography designed for the separation and quantification of ionic species.
For anion analysis, such as sulfate, an anion-exchange column is used with a buffered aqueous mobile phase, for example, 4 mM potassium hydrogen phthalate. mdpi.com For cation analysis, like potassium, a cation-exchange column is employed with an acidic mobile phase, such as methanesulfonic acid. researchgate.net
Detection is typically accomplished using a conductivity detector, which measures the electrical conductivity of the mobile phase. researchgate.net As the separated ions elute from the column, they cause a change in conductivity, which is registered as a peak. Suppressed IC, where a suppressor device is placed after the analytical column to reduce the background conductivity of the eluent, is often used to enhance sensitivity. Ion chromatography provides a reliable and specific method for determining the concentration of these inorganic ions, which can be crucial for confirming the salt stoichiometry and for certain metabolic studies.
Mass Spectrometry (MS) Detection and Identification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a chromatographic separation technique, it provides a high degree of specificity and sensitivity, enabling both the quantification and structural identification of analytes in complex mixtures.
Tandem Mass Spectrometry (LC-MS/MS, GC-MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is the definitive technique for the selective quantification and structural confirmation of target analytes like 2-biphenylyl sulfate in biological matrices. nih.govnih.gov In an MS/MS experiment, a specific precursor ion (in this case, the molecular ion of 2-biphenylyl sulfate) is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer.
For LC-MS/MS analysis of aryl sulfates, negative electrospray ionization (ESI) is typically the most effective ionization mode. nih.gov The analysis is performed in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific transition from a precursor ion to a characteristic product ion. For aryl sulfates, a common fragmentation pathway is the loss of the SO₃ group (80 Da), resulting in a phenoxide anion. nih.govfrontiersin.orgnih.gov This highly specific transition allows for extremely sensitive and selective quantification, minimizing interferences from the biological matrix. A study on ortho-phenylphenol sulfate (OPP-S) demonstrated the development of a sensitive and robust LC-MS/MS method for its direct measurement in human urine, highlighting the power of this approach. nih.gov
Similarly, GC-MS/MS can be used for the analysis of the derivatized analyte, providing an extra layer of selectivity and reducing chemical noise compared to single-stage GC-MS. eurl-pesticides.eu
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS), using instruments like Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, provides highly accurate mass measurements (typically with an error of <5 ppm). frontiersin.orgmdpi.com This capability is invaluable for untargeted metabolomics and metabolite profiling studies, where the goal is to identify all detectable metabolites in a sample, including unknown metabolites of 2-biphenylyl sulfate. nih.govfrontiersin.orgnih.gov
When coupled with UPLC, HRMS allows for the generation of a comprehensive profile of metabolites in a biological sample. frontiersin.org By comparing the accurate masses of detected features before and after exposure to a compound, potential metabolites can be identified. The high mass accuracy allows for the confident determination of the elemental composition of an unknown ion. mdpi.com
Furthermore, HRMS instruments can perform MS/MS experiments (often referred to as HRMS/MS) to obtain high-resolution fragment ion spectra. frontiersin.org The fragmentation patterns of sulfated metabolites are often characterized by specific neutral losses or reporter ions (e.g., SO₃ at m/z 79.957). frontiersin.orgnih.gov By analyzing these fragmentation patterns, researchers can identify features as sulfated metabolites and gain structural information, which is crucial for elucidating metabolic pathways. nih.govfrontiersin.orgnih.gov
Application of Isotope-Labeled Internal Standards for Absolute Quantification
Absolute quantification of metabolites like this compound in complex biological matrices is frequently accomplished using isotope dilution mass spectrometry (IDMS). osti.govnist.govnih.gov This technique is considered a reference method for its high accuracy and precision, as it employs a stable isotope-labeled (SIL) internal standard that is chemically identical to the analyte but has a different mass. nih.govnih.gov For 2-biphenylyl sulfate, a common approach involves the synthesis of a deuterated analog, such as 2-biphenylyl-d₉ sulfate potassium salt, where several hydrogen atoms are replaced with deuterium. nih.govosti.govgoogle.com
The core principle of IDMS is the addition of a known quantity of the SIL internal standard to a sample prior to processing and analysis. osti.gov This SIL standard, often referred to as a "spike," experiences the same analytical variations as the endogenous analyte, including extraction inefficiencies, matrix effects (ion suppression or enhancement), and instrument response fluctuations. waters.comnih.gov Because the SIL standard and the analyte co-elute chromatographically and have nearly identical ionization efficiencies, the ratio of their signals in the mass spectrometer remains constant despite these variations. waters.comscispace.com This allows for the precise and accurate calculation of the analyte's concentration.
The synthesis of deuterated aromatic compounds can be achieved through methods like hydrogen-deuterium exchange reactions catalyzed by metals such as platinum. researchgate.net Once synthesized and purified, the deuterated 2-biphenylyl sulfate serves as the ideal internal standard. researchgate.net The use of SIL internal standards is a cornerstone of robust quantitative bioanalytical methods, ensuring that the reported concentrations are reliable and reproducible. nih.govscispace.com
Table 1: Key Aspects of Isotope Dilution Mass Spectrometry for 2-Biphenylyl Sulfate Quantification
| Parameter | Description | Rationale & Benefit |
| Internal Standard | Stable Isotope-Labeled (SIL) 2-Biphenylyl Sulfate (e.g., deuterated) | Chemically and physically mimics the analyte, ensuring co-elution and similar behavior during sample preparation and analysis. waters.com |
| Technique | Isotope Dilution Mass Spectrometry (IDMS) | A primary ratio method that provides high accuracy and precision by correcting for analyte loss and matrix effects. nist.govrsc.org |
| Quantification | Based on the ratio of the signal from the native analyte to the SIL internal standard. | The ratio is unaffected by variations in sample recovery or instrument response, leading to highly reliable results. waters.comscispace.com |
| Requirement | Synthesis of a high-purity SIL analog of 2-biphenylyl sulfate. | The purity of the internal standard is critical to avoid artificially inflating the measured concentration of the analyte. waters.com |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation in Research
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis of Synthetic Standards
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of synthetic organic compounds, including standards of this compound. youtube.comyoutube.com Both Proton (¹H) and Carbon-13 (¹³C) NMR provide detailed information about the molecular framework by probing the chemical environment of each nucleus. youtube.com
In a typical ¹³C NMR spectrum, each unique carbon atom in the molecule produces a distinct signal. youtube.com For 2-biphenylyl sulfate, one would expect to see 12 separate signals in the aromatic region (approximately 110-160 ppm), corresponding to the 12 carbons of the biphenyl (B1667301) core. The carbon atom directly bonded to the sulfate group would likely exhibit a chemical shift influenced by the electronegative oxygen atom. libretexts.org Carbonyl carbons, if present in a related structure, would appear much further downfield, typically in the 170-220 ppm range. libretexts.org Standard ¹³C NMR spectra are often proton-decoupled, meaning each carbon signal appears as a singlet, which simplifies the spectrum by removing C-H coupling. youtube.com
¹H NMR spectroscopy provides complementary information about the protons in the molecule. The protons on the two phenyl rings would appear as complex multiplets in the aromatic region of the spectrum (typically 7-8 ppm). The exact chemical shift and splitting pattern of each proton are determined by its position on the ring and its proximity to the sulfate group and the other phenyl ring. The number of signals and their integration values correspond to the number of unique proton environments. youtube.com
Analysis of ¹H and ¹³C NMR spectra allows for the complete assignment of all proton and carbon signals, thereby confirming the successful synthesis and structural integrity of the this compound standard before its use in quantitative or metabolic studies. beilstein-journals.orgacs.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 2-Biphenylyl Sulfate
| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity (for ¹H) / Notes (for ¹³C) |
| ¹H NMR | ||
| Aromatic Protons | ~7.2 - 8.0 | Multiplets |
| ¹³C NMR | ||
| C-SO₄ | ~150 - 160 | Chemical shift influenced by the electronegative sulfate group. |
| Quaternary Carbons (C-C) | ~130 - 145 | Carbons at the biphenyl linkage. |
| Aromatic CH Carbons | ~115 - 130 | Signals for the protonated aromatic carbons. |
Note: These are approximate values based on general principles of NMR spectroscopy. Actual values would be determined experimentally. libretexts.org
X-ray Crystallography for Solid-State Structure Elucidation of Sulfate Conjugates
X-ray crystallography stands as the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, this technique can provide unequivocal proof of its structure, as well as detailed insights into its solid-state conformation and intermolecular interactions. mdpi.com
The analysis of a suitable single crystal of this compound would yield a wealth of structural data. This includes high-precision measurements of bond lengths (e.g., C-C, C-O, S-O) and bond angles (e.g., O-S-O). mdpi.comrruff.info A particularly important parameter for biphenyl compounds is the torsional or dihedral angle between the two phenyl rings, which defines the degree of twist around the central C-C bond. researchgate.net This angle is influenced by steric hindrance and crystal packing forces.
Furthermore, the crystallographic data would reveal how the molecules are arranged in the crystal lattice, including the coordination environment of the potassium cation and any hydrogen bonding or other non-covalent interactions involving the sulfate group. researchgate.netnih.gov This information is crucial for understanding the physical properties of the compound in its solid state. The resulting structural model provides a complete and static picture of the molecule, confirming its connectivity and stereochemistry beyond any doubt.
Table 3: Representative Crystallographic Data Obtainable for this compound
| Parameter | Description | Example Data |
| Crystal System | The symmetry class of the crystal lattice. | e.g., Monoclinic, Orthorhombic rruff.info |
| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c mdpi.com |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | a, b, c in Ångströms (Å); α, β, γ in degrees (°) mdpi.com |
| Torsional Angle | The dihedral angle between the planes of the two phenyl rings. | Degrees (°); indicates the conformation (e.g., twisted). researchgate.net |
| S-O Bond Lengths | The distances between the sulfur and oxygen atoms in the sulfate group. | Typically in the range of 1.45 - 1.48 Å. mdpi.com |
| C-O-S Bond Angle | The angle formed by the biphenyl carbon, the linking oxygen, and the sulfur atom. | Degrees (°) |
Mechanistic Insights into the Biological Role and Dispositional Dynamics of Biphenyl Sulfate Conjugates in Non Human Research Models
Investigation of Physicochemical Properties Influencing Biological Fate
The journey of a xenobiotic compound through a biological system is profoundly influenced by its inherent physicochemical properties. For sulfate (B86663) conjugates of biphenyl (B1667301), such as 2-biphenylyl sulfate potassium salt, these characteristics dictate their solubility, potential for precipitation, and ultimately, their elimination from the body. Understanding these properties is paramount in non-human research models to accurately interpret toxicological and metabolic data.
The solubility of a metabolite in physiological fluids is a critical determinant of its biological disposition. In vitro studies using physiological buffers that mimic the conditions of bodily fluids are essential to predict in vivo behavior. The solubility of sulfate conjugates can be influenced by the pH, ionic strength, and the presence of specific ions in the buffer. nih.govnih.gov For instance, the solubility of ionizable compounds can vary significantly between different physiological buffers, such as phosphate (B84403) and bicarbonate buffers, even at the same pH. nih.gov This is due to differences in buffering capacity and the potential for specific ion interactions.
In the context of biphenyl metabolism, the formation of sulfate conjugates generally increases water solubility, facilitating their excretion. However, under certain physiological conditions, these conjugates can precipitate, leading to the formation of crystals. The solubility of a drug in various buffers is a key initial characterization, and analysis of any residual solid can identify potential solvent-induced phase transformations. researchgate.net
Table 1: Factors Affecting Solubility of Compounds in Physiological Buffers
| Factor | Description | Potential Impact on Biphenyl Sulfate Conjugates |
|---|---|---|
| pH | The acidity or alkalinity of the buffer. | Can affect the ionization state of the sulfate conjugate, influencing its solubility. |
| Ionic Strength | The total concentration of ions in the buffer. | Higher ionic strength can decrease the solubility of some compounds. nih.gov |
| Buffer Species | The specific chemical composition of the buffer (e.g., phosphate, bicarbonate). | Can lead to the formation of salts with varying solubilities. nih.gov |
| Temperature | The temperature of the buffer. | Generally, solubility increases with temperature, but this can vary. |
The formation of urinary crystals is a significant phenomenon observed in animal studies involving biphenyl and its metabolites. Research has shown that the co-administration of biphenyl and potassium bicarbonate (KHCO3) to male rats can lead to the formation of urinary crystals composed of the potassium salt of 4-hydroxy-biphenyl-O-sulfate (4-HBPOSK). nih.gov This highlights the critical role of both urinary pH and potassium concentration in the precipitation of these metabolites.
Several factors contribute to the formation of these crystals in animal models:
Urinary pH: An alkaline urinary pH, often induced by the diet, can decrease the solubility of certain sulfate conjugates, promoting their precipitation. nih.gov
Potassium Concentration: A high concentration of potassium in the urine directly contributes to the formation of potassium sulfate salts of biphenyl metabolites. nih.gov Studies have shown that biphenyl administration alone or with potassium chloride (KCl) or sodium bicarbonate (NaHCO3) did not result in crystal formation, underscoring the specific role of elevated potassium levels in conjunction with the sulfate metabolite. nih.gov
Supersaturation: Crystallization occurs when the concentration of the metabolite in the urine exceeds its solubility limit, a state known as supersaturation. nih.gov This can be influenced by factors such as high urinary osmolarity or low urine volume. nih.gov
It is important to note that while the presence of crystals in urine indicates supersaturation, it is not always indicative of a pathological condition under normal physiological circumstances. nih.gov However, in toxicological studies, such crystal formation can lead to adverse effects in the urinary tract. nih.gov
Table 2: Conditions Influencing Urinary Crystal Formation of Biphenyl Metabolites in Rats
| Condition | Observation | Reference |
|---|---|---|
| Biphenyl + KHCO3 | Formation of 4-hydroxy-biphenyl-O-sulfate potassium salt crystals | nih.gov |
| Biphenyl alone | No crystal formation | nih.gov |
| Biphenyl + KCl | No crystal formation | nih.gov |
| Biphenyl + NaHCO3 | No crystal formation | nih.gov |
Role of Sulfate Conjugates in Xenobiotic Elimination Pathways in Experimental Animals
Sulfation is a crucial Phase II metabolic pathway for the detoxification and elimination of a wide range of xenobiotics, including biphenyl and its hydroxylated metabolites. nih.govopenaccessjournals.com This process, catalyzed by sulfotransferase (SULT) enzymes, involves the addition of a sulfonate group to the xenobiotic, which generally increases its water solubility and facilitates its excretion from the body via urine or feces. openaccessjournals.comnih.gov
In experimental animals, the formation of sulfate conjugates is a primary mechanism for clearing biphenyl metabolites. nih.gov Following the initial Phase I metabolism of biphenyl, which introduces hydroxyl groups, these hydroxylated biphenyls (OH-PCBs) are then conjugated with sulfate. nih.gov This biotransformation renders the compounds more polar and readily excretable.
The efficiency of this elimination pathway can be influenced by various factors, including the specific SULT enzymes involved and their expression levels, which can vary between species and tissues. nih.gov While sulfation is predominantly a detoxification pathway, the resulting sulfate conjugates can sometimes be retained in the body through mechanisms such as reversible binding to serum proteins. nih.gov
Interaction of Sulfate Metabolites with Cellular and Biochemical Systems in Research Contexts
Beyond their role in elimination, biphenyl sulfate conjugates can interact with various cellular and biochemical components, leading to a range of biological effects. These interactions are of significant interest in research for understanding the complete toxicological profile of the parent compound and for exploring the potential utility of these metabolites as research tools.
In vitro studies are instrumental in elucidating the direct effects of metabolites on specific enzymes. Biphenyl derivatives, including their sulfate and sulfamate (B1201201) forms, have been investigated for their ability to inhibit or modulate the activity of various enzymes, particularly sulfatases. researchgate.netnih.gov
For example, research has focused on designing biphenyl and biphenyl ether-based inhibitors of sulfatases, such as sulfatase-2, which are implicated in cancer. researchgate.netnih.gov These studies have shown that specific substitutions on the biphenyl scaffold can lead to potent and selective inhibition of these enzymes. nih.gov While direct inhibitory studies on 2-biphenylyl sulfate are not extensively detailed in the provided results, the broader research on biphenyl sulfamates suggests that the biphenyl sulfate structure has the potential to interact with and inhibit sulfatases. nih.gov The arylsulfamate group is considered a "privileged structure" for sulfatase inhibition. nih.gov Such inhibitory activity could have significant biological consequences by altering the metabolism of endogenous and other xenobiotic compounds that are substrates for these enzymes.
The unique properties of biphenyl sulfate conjugates make them valuable tools in various research contexts. Their ability to be synthesized and their interactions with biological systems can be exploited to probe and understand complex biological processes.
For instance, the synthesis of various biphenyl derivatives is a well-established area of organic chemistry, allowing for the creation of specific congeners for research purposes. nih.gov These synthetic compounds can be used to:
Investigate Enzyme Function: By designing specific biphenyl sulfate analogs, researchers can probe the active sites and mechanisms of enzymes like sulfatases and sulfotransferases. nih.gov
Study Xenobiotic Transport: The transport of these conjugates across cell membranes and their distribution within tissues can be studied to understand the mechanisms of xenobiotic disposition.
Elucidate Toxicological Pathways: By administering specific sulfate conjugates to animal models, the direct toxicological effects of these metabolites can be investigated, separate from the effects of the parent compound.
Comparative Analysis of Metabolite Profiles across Different Experimental Models
The metabolic fate of biphenyl and its derivatives, including sulfate conjugates, is subject to significant variation across different non-human research models. These species-dependent differences in biotransformation are crucial for extrapolating experimental data to assess potential biological roles and dispositional dynamics. The analysis of metabolite profiles reveals distinct patterns of hydroxylation and subsequent conjugation, which are influenced by the specific enzymatic machinery of each species.
Research has demonstrated that the enzymatic hydroxylation of biphenyl, a primary metabolic pathway, occurs at various positions on the biphenyl ring, leading to a range of phenolic metabolites. popline.org The principal products include 2-hydroxybiphenyl, 3-hydroxybiphenyl, and 4-hydroxybiphenyl, as well as dihydroxylated forms like 3,4-dihydroxybiphenyl and 4,4'-dihydroxybiphenyl. popline.org The relative proportions of these metabolites are not uniform across species, indicating differential activity of cytochrome P450 (CYP) isozymes.
Following hydroxylation, these phenolic metabolites can undergo Phase II conjugation reactions, including sulfation and glucuronidation, to facilitate their excretion. popline.orgnih.gov The formation of sulfate conjugates, such as 2-biphenylyl sulfate, is a key pathway in the disposition of these compounds. nih.govbiorxiv.org Studies on lower-chlorinated polychlorinated biphenyls (PCBs), which are structurally related to biphenyl, have shown that sulfated metabolites are readily formed and can be detected in various tissues, including the liver, lungs, and brain, as well as in serum and urine. nih.govbiorxiv.org
The comparative analysis of these metabolite profiles in different animal models provides insight into species-specific metabolic capabilities. For instance, in vitro studies using liver microsomes have highlighted significant differences in the metabolic rates and profiles of biphenyl and its derivatives between rats, guinea pigs, and hamsters. nih.gov Guinea pig liver microsomes, for example, have been shown to be more active in metabolizing certain PCB congeners compared to those from rats and hamsters. nih.gov Furthermore, within a single species like the rat, the hydroxylation pattern can be strain-dependent. popline.org
The tables below summarize the key metabolites of biphenyl identified across different experimental models and the observed species variations in metabolism. While direct comparative studies on this compound are limited, the data from biphenyl and related compounds provide a foundational understanding of the expected metabolic pathways and species differences.
Table 1: Major Biphenyl Metabolites Identified in Non-Human Research Models
| Metabolite Class | Specific Metabolites | Experimental Models Where Identified | References |
| Monohydroxylated Biphenyls | 2-Hydroxybiphenyl | Rat, Rabbit, Mouse, Guinea Pig | popline.org |
| 3-Hydroxybiphenyl | Rat, Rabbit, Mouse, Guinea Pig | popline.org | |
| 4-Hydroxybiphenyl | Rat, Rabbit, Mouse, Guinea Pig | popline.org | |
| Dihydroxylated Biphenyls | 3,4-Dihydroxybiphenyl | Rat, Rabbit, Guinea Pig | popline.org |
| 4,4'-Dihydroxybiphenyl | Rat, Rabbit, Mouse, Guinea Pig | popline.org | |
| Sulfate Conjugates | Biphenyl Sulfates (general) | Rat | nih.govbiorxiv.org |
| 2-Hydroxy-PCB Sulfates | Rat | biorxiv.org | |
| 4-Hydroxy-PCB Sulfates | Rat | nih.gov | |
| Glucuronide Conjugates | 2-Hydroxybiphenyl Glucuronide | Rabbit, Mouse | popline.org |
| 3-Hydroxybiphenyl Glucuronide | Rabbit, Mouse | popline.org | |
| 4-Hydroxybiphenyl Glucuronide | Rabbit, Mouse | popline.org | |
| 4,4'-Dihydroxybiphenyl Glucuronide | Rabbit, Mouse | popline.org |
Table 2: Comparative Species Differences in Biphenyl Metabolism
| Species | Key Metabolic Features | References |
| Rat | - Predominant formation of 4-hydroxybiphenyl. popline.org- Hydroxylation patterns can vary between different rat strains. popline.org- Rapidly metabolizes and excretes lower chlorinated biphenyls as phenolic and sulfated metabolites. nih.gov- Biliary excretion consists mainly of sulfate conjugates. nih.gov | popline.orgnih.gov |
| Mouse | - Exhibits a different ratio of hydroxylated metabolites compared to rats. popline.orgnih.gov- Forms glucuronide conjugates of hydroxylated biphenyls which are detected in urine. popline.org | popline.orgnih.gov |
| Rabbit | - Produces a range of mono- and dihydroxylated metabolites. popline.org- Forms glucuronide conjugates of hydroxylated biphenyls. popline.org | popline.org |
| Guinea Pig | - Demonstrates higher in vitro metabolic activity for some biphenyl derivatives compared to rats and hamsters. nih.gov | nih.gov |
| Hamster | - Shows lower in vitro metabolic activity for certain biphenyl derivatives compared to guinea pigs. nih.gov | nih.gov |
These comparative data underscore the importance of selecting appropriate animal models in toxicological and pharmacological studies of biphenyl sulfate conjugates. The species-specific differences in metabolite profiles can significantly influence the systemic exposure, tissue distribution, and potential biological effects of these compounds.
Future Research Directions and Emerging Methodologies
Development of Novel Sulfation Reagents for Targeted Metabolite Synthesis
The synthesis of specific sulfated metabolites like 2-Biphenylyl sulfate (B86663) is often hampered by the lack of selective and efficient sulfation reagents. Traditional methods can be cumbersome and may not be suitable for all substrates. nih.gov To address this, researchers are focused on developing novel sulfation reagents that offer greater control and efficiency.
Recent advancements include the use of sulfur trioxide-trimethylamine complex (SO3·NMe3), which has shown to be a convenient alternative to the sulfur trioxide-pyridine complex for the sulfation of various compounds. nih.govnih.gov This reagent facilitates easier reaction monitoring and work-up procedures. nih.gov The development of such reagents is critical for producing a diverse library of sulfated metabolites, which can then be used as standards for identification and quantification in biological samples. nih.gov
| Sulfation Reagent | Advantages | Reference |
| Sulfur trioxide-trimethylamine (SO3·NMe3) | Facilitates easier reaction monitoring and work-up. | nih.govnih.gov |
| Sulfur trioxide-pyridine | Commonly used but can be more difficult to work with. | nih.gov |
Advanced Computational Modeling of Enzyme-Substrate Interactions for Sulfotransferases
Computational modeling has become an indispensable tool for understanding the intricacies of enzyme-substrate interactions, particularly for sulfotransferases (SULTs), the enzymes responsible for sulfation. nih.govuq.edu.au By employing techniques such as molecular docking and molecular dynamics simulations, researchers can predict how substrates like biphenyl (B1667301) bind to the active site of SULTs. nih.govuq.edu.au
These models help in elucidating the molecular basis of substrate specificity and inhibition among different SULT isoforms. nih.govnih.gov For instance, modeling studies have revealed the importance of specific amino acid residues, such as Phe-247 in SULT1A1, in determining substrate inhibition. uq.edu.aunih.gov This knowledge is crucial for predicting the metabolic fate of xenobiotics and for designing new drugs with improved metabolic stability.
Advanced computational approaches also aid in the design of novel inhibitors for specific SULTs, which can be valuable tools for studying their biological functions. nih.gov The use of in silico methods to screen virtual libraries of compounds can accelerate the discovery of potent and selective SULT inhibitors. nih.gov
Application of Omics Technologies (e.g., Metabolomics, Proteomics) to Elucidate Conjugation Networks in Experimental Systems
The advent of "omics" technologies, including metabolomics and proteomics, has revolutionized the study of metabolic pathways, including sulfation. oncohemakey.commdpi.com These high-throughput techniques allow for the comprehensive analysis of metabolites and proteins in a biological sample, providing a global view of cellular processes. oncohemakey.comnih.gov
Metabolomics, in particular, is a powerful tool for identifying and quantifying a wide range of sulfated metabolites in complex biological matrices like urine and feces. nih.gov This has led to the discovery of previously unknown sulfated compounds and has provided insights into the metabolic pathways of various xenobiotics and endogenous molecules. nih.gov The integration of metabolomics with other omics data, such as genomics and transcriptomics, can provide a more complete picture of the regulation and function of sulfation pathways. acs.orgyoutube.com
Proteomics can be used to identify and quantify the expression levels of different SULT isoforms in various tissues and under different conditions. oncohemakey.com This information is essential for understanding the tissue-specific metabolism of compounds like biphenyl and for predicting potential drug-drug interactions.
| Omics Technology | Application in Sulfation Research | Key Insights |
| Metabolomics | Identification and quantification of sulfated metabolites in biological samples. | Discovery of novel sulfated compounds and elucidation of metabolic pathways. nih.gov |
| Proteomics | Identification and quantification of sulfotransferase (SULT) isoforms. | Understanding tissue-specific metabolism and potential for drug interactions. oncohemakey.com |
| Genomics | Studying the genetic basis of SULT expression and activity. | Identifying genetic polymorphisms that affect sulfation capacity. |
| Transcriptomics | Measuring the expression levels of SULT genes. | Understanding the regulation of sulfation pathways. mdpi.com |
Long-Term Fate and Persistence of Biphenyl Sulfate Metabolites in Environmental Research Models
The environmental fate of sulfated metabolites is an area of growing concern. While sulfation is generally considered a detoxification pathway, the resulting metabolites can persist in the environment and may have their own biological effects. nih.govresearchgate.net Research is needed to understand the long-term fate and persistence of biphenyl sulfate metabolites in various environmental compartments, such as soil and water. nih.gov
Recent studies have begun to investigate the environmental behavior of sulfonated-polychlorinated biphenyls (sulfonated-PCBs), which are structurally related to biphenyl sulfate. nih.gov These studies are examining factors such as soil partitioning, degradation, and bioaccumulation in organisms like plants and earthworms. nih.gov The findings from this research will be crucial for assessing the environmental risks associated with the widespread use of biphenyl-containing compounds.
Design and Synthesis of 2-Biphenylyl Sulfate Analogs for Enzyme Probe Development
The design and synthesis of analogs of 2-Biphenylyl sulfate can provide valuable tools for studying the function of sulfatases, the enzymes that remove sulfate groups. researchgate.netrsc.orgnih.gov By creating analogs with specific modifications, researchers can develop probes that can be used to selectively inhibit or label specific sulfatases. researchgate.netrsc.org
For example, researchers have developed biphenyl and biphenyl ether-based inhibitors of sulfatases by judiciously substituting the core scaffold with sulfamate (B1201201) and carboxylate groups. researchgate.netrsc.orgnih.gov These inhibitors can be used to probe the role of sulfatases in various physiological and pathological processes, including cancer. researchgate.netrsc.orgnih.gov The development of such probes is essential for advancing our understanding of the dynamic nature of sulfation and desulfation in biological systems.
Q & A
Q. What analytical methods are recommended for quantifying sulfate content in 2-Biphenylyl Sulfate Potassium Salt?
Gravimetric analysis is a robust method for determining sulfate content. Dissolve a measured mass of the compound in water, add excess barium chloride to precipitate sulfate as barium sulfate (BaSO₄), filter, dry, and weigh the precipitate. Calculate sulfate content stoichiometrically using the formula:
Ensure complete precipitation by maintaining acidic conditions and avoiding co-precipitation of impurities .
Q. How can researchers verify the structural identity of this compound?
Key identifiers include:
- Molecular formula : C₁₂H₁₀KO₄S (Molecular Weight: 289.37 g/mol) .
- CAS Registry Number : 854243-47-3 .
- Spectroscopic data : Use NMR (¹H/¹³C) to confirm biphenylyl and sulfate moieties. FT-IR can validate sulfate (S=O stretching at ~1250–1050 cm⁻¹) and aromatic C-H bonds. Cross-reference with PubChem or USP standards for validation .
Advanced Research Questions
Q. What methodologies optimize the synthesis of this compound via electrodialytic ion substitution?
A validated approach involves reacting potassium chloride with a sulfate source (e.g., ammonium sulfate) under controlled current density (20–30 mA/cm²). Key parameters:
- Molar ratio : Higher ratios improve reaction completeness but may increase NH₄⁺ contamination.
- Current density : 20–30 mA/cm² yields products compliant with industrial standards (e.g., GB20406-2006).
- Modeling : Use computational tools to predict ion concentrations and optimize yield .
Q. How does photochemical degradation affect this compound in aqueous environments?
Under UV light and acidic conditions, the compound undergoes photolysis via:
- C-S bond cleavage : Generates biphenylyl radicals and sulfate ions.
- Hydroxylation : Forms hydroxylated biphenyl derivatives. Experimental design: Use HPLC-MS to track degradation products and quantum yield calculations to assess reaction efficiency. Adjust pH and light intensity to mimic environmental conditions .
Q. What strategies mitigate batch-to-batch variability in research-grade this compound?
Implement rigorous quality control:
- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
- Elemental analysis : Confirm K⁺ and S content via ICP-OES.
- Salt content : Use Karl Fischer titration for moisture and TGA for thermal stability. For sensitive assays (e.g., cell-based studies), request additional QC metrics like peptide content analysis and TFA removal (<1%) .
Methodological and Data Analysis Questions
Q. How should researchers prepare stock solutions of this compound for in vitro studies?
- Solubility : Dissolve in H₂O (100 mg/mL) or DMSO (300 mg/mL).
- Storage : Aliquot and store at -20°C (3 years) or -80°C (1 year). Avoid freeze-thaw cycles.
- Dosing : For animal studies, adjust concentrations based on body weight (e.g., 10 mg/kg in 100 µL volume). Use vehicle controls (e.g., 5% DMSO + 30% PEG300) .
Q. How can contradictory data on compound stability be resolved?
Discrepancies often arise from:
- Storage conditions : Improper temperature or light exposure alters degradation rates. Validate storage protocols via accelerated stability testing (40°C/75% RH for 6 months).
- Analytical variability : Standardize HPLC columns (C18, 5 µm) and mobile phases (e.g., 0.1% TFA in acetonitrile/water). Use internal standards (e.g., deuterated analogs) for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
